
trans-2-(3,5-Dimethoxyphenyl)cyclohexanol
Descripción general
Descripción
Trans-2-(3,5-Dimethoxyphenyl)cyclohexanol is a useful research compound. Its molecular formula is C14H20O3 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neurotrophic Effects: A study found that phenylbutenoid dimers, including compounds structurally related to “trans-2-(3,5-Dimethoxyphenyl)cyclohexanol,” exhibited neurotrophic effects. These compounds significantly induced neurite sprouting in PC12 cells and primary cultured rat cortical neurons. They also provided protection against cell death caused by serum deprivation. Furthermore, chronic treatment with these compounds significantly increased hippocampal neurogenesis in a depression and dementia animal model (Matsui et al., 2012).
Photosolvolysis Study: Another study on “trans-2-(3,5-dimethoxyphenyl)cyclopentyl methanesulfonate,” a compound closely related to “this compound,” revealed that it undergoes photosolvolysis, highlighting the importance of the trans-requirement of excited aryl group and leaving group in such reactions (Jaeger & Bernhardt, 1983).
Chemical Synthesis and Structural Studies: Other research has focused on the synthesis, structure, and thermal decomposition of derivatives of “this compound.” This includes studies on the stereoselective synthesis of cyclohexanones, cyclohexanols, and related compounds, as well as their structural analysis using techniques like NMR spectroscopy and X-ray crystallography (Zhao et al., 1997), (Mortko & Garcia‐Garibay, 2005).
Cardio-Inhibitory Effects: Research has also been conducted on the cardio-inhibitory effects of cyclohexanol and cyclohexylamine derivatives, including compounds similar to “this compound.” These studies evaluated the potency of these compounds in affecting blood pressure and heart function (Kosegarten et al., 1967), (Smookler & DeFeo, 1962).
Propiedades
IUPAC Name |
(1R,2S)-2-(3,5-dimethoxyphenyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-16-11-7-10(8-12(9-11)17-2)13-5-3-4-6-14(13)15/h7-9,13-15H,3-6H2,1-2H3/t13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHXCWVNJTYUEQ-UONOGXRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CCCCC2O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H]2CCCC[C@H]2O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





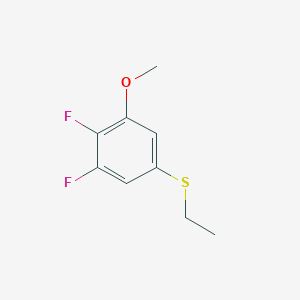
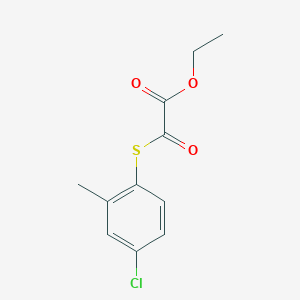

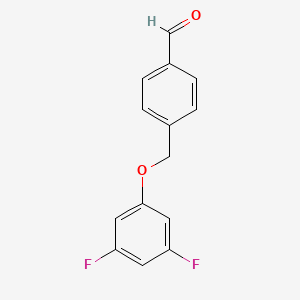
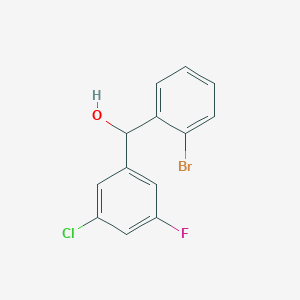
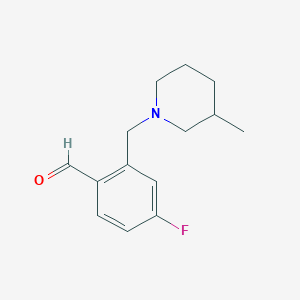
![3-[(1,3-Dioxolan-2-yl)methoxy]benzotrifluoride](/img/structure/B7997784.png)
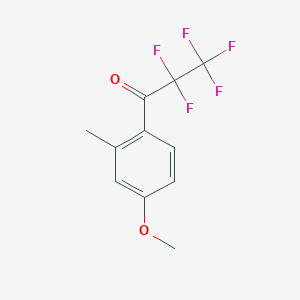
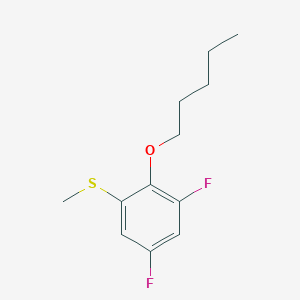
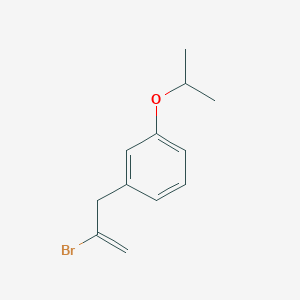
![2-[4-(Methylthio)phenyl]-3-methyl-butan-2-ol](/img/structure/B7997820.png)
![4-[(iso-Propyloxy)methyl]thiophenol](/img/structure/B7997821.png)